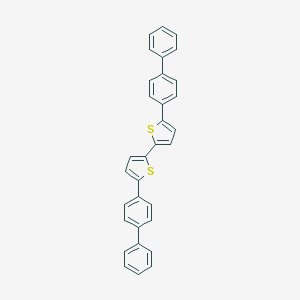

5,5'-DI(4-Biphenylyl)-2,2'-bithiophene

描述

5,5'-DI(4-Biphenylyl)-2,2'-bithiophene is a useful research compound. Its molecular formula is C32H22S2 and its molecular weight is 470.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

This compound is a type of organic semiconductor, and it’s often used in the field of organic field-effect transistors (OFET) and organic photovoltaics (OPV) materials .

Mode of Action

As an organic semiconductor, the compound interacts with its targets by facilitating the movement of charge carriers, such as electrons or holes . The compound’s structure, which includes two thiophene rings connected by biphenyl groups, allows for effective π-conjugation and charge transport .

Biochemical Pathways

The compound doesn’t directly interact with biochemical pathways as it’s primarily used in electronic applications rather than biological ones . The electronic properties of the compound, such as charge transport, can be influenced by its molecular structure and the arrangement of its atoms .

Result of Action

The primary result of the compound’s action is the facilitation of charge transport in electronic devices . This can lead to improved performance in devices such as organic field-effect transistors and organic photovoltaics .

生物活性

5,5'-DI(4-Biphenylyl)-2,2'-bithiophene (BP2T) is a compound of significant interest in the field of organic electronics and biomedicine due to its unique structural properties and biological activities. This article explores the biological activity of BP2T, summarizing recent research findings, case studies, and relevant data.

Chemical Structure and Properties

BP2T is characterized by its bithiophene backbone with biphenyl substituents, enhancing its electronic properties. The compound exhibits interesting optical characteristics, including photoluminescence and cathodoluminescence, which are influenced by its crystallinity and size. The synthesis typically involves palladium-catalyzed cross-coupling reactions, enabling the introduction of various functional groups that can modulate its biological activity.

Biological Activity Overview

Research indicates that BP2T possesses notable biological activities, particularly in antimicrobial and anticancer domains. Its effectiveness is largely attributed to its ability to disrupt cellular processes in target organisms or cells.

Antimicrobial Activity

- Mechanism of Action : BP2T has been shown to exhibit antimicrobial properties against various strains of bacteria and fungi. The compound's mechanism involves the disruption of microbial cell membranes and interference with metabolic functions.

-

Case Studies :

- A study reported that BP2T derivatives demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.25 μM for some derivatives . This suggests potential as a therapeutic agent in treating tuberculosis.

- Additionally, derivatives of BP2T have shown efficacy against multidrug-resistant strains, highlighting their potential in overcoming current treatment limitations .

Anticancer Activity

- In Vitro Studies : BP2T has been investigated for its anticancer properties in various cancer cell lines. It has been found to induce apoptosis in cancer cells by activating specific pathways associated with cell death.

-

Research Findings :

- A study demonstrated that BP2T could inhibit the proliferation of breast cancer cells through modulation of the NF-κB signaling pathway . This pathway is crucial for cell survival and proliferation, making it a target for cancer therapy.

- Another investigation revealed that BP2T derivatives exhibited cytotoxic effects on leukemia cells, with IC50 values indicating potent activity at low concentrations .

Data Summary

The following table summarizes key findings regarding the biological activity of BP2T:

| Activity | Target Organism/Cell Line | MIC/IC50 Value | Mechanism |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | ≤0.25 μM | Disruption of cell membranes |

| Antimicrobial | Multidrug-resistant strains | ≥8 μM | Interference with metabolic functions |

| Anticancer | Breast cancer cells | IC50 (varies) | Activation of apoptotic pathways |

| Anticancer | Leukemia cells | IC50 (low values) | Inhibition of NF-κB signaling |

Future Directions

The promising biological activities of BP2T suggest several avenues for future research:

- Structural Modifications : Further studies could explore the synthesis of BP2T analogs with enhanced potency or selectivity against specific pathogens or cancer types.

- Mechanistic Studies : Understanding the detailed mechanisms underlying the antimicrobial and anticancer effects could lead to improved therapeutic strategies.

- In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for assessing the efficacy and safety profiles of BP2T in clinical settings.

科学研究应用

Key Properties

- Molecular Formula : C32H22S2

- Molecular Weight : Approximately 498.65 g/mol

- Melting Point : 368-374 °C

- Semiconducting Properties : P-type with mobility of approximately 0.04 cm²/V·s

Organic Electronics

-

Organic Light-Emitting Diodes (OLEDs) :

- BP2T has been utilized in OLEDs due to its ability to form submicron particles that demonstrate light amplification when embedded in a poly(vinyl alcohol) (PVA) matrix. This property is essential for enhancing the efficiency of microcavity OLEDs.

-

Organic Field-Effect Transistors (OFETs) :

- The compound's semiconducting properties make it suitable for use in OFETs, where it can effectively transport charge carriers. Studies have shown that BP2T can self-assemble into ordered structures, which is beneficial for device performance.

-

Organic Photovoltaics (OPVs) :

- BP2T serves as a critical component in OPVs, contributing to their efficiency and stability. Its electronic characteristics allow for effective light absorption and charge separation, which are crucial for photovoltaic applications.

Gas Sensors

BP2T has been employed for the non-covalent functionalization of graphene, enhancing its sensitivity to gases such as ammonia through π–π stacking interactions. This functionalization increases the binding energy between ammonia and BP2T molecules, making it a promising candidate for gas sensor applications .

Nanocrystals and Size-Dependent Properties

Recent research has focused on the preparation of BP2T nanocrystals via modified miniemulsion techniques. These nanocrystals exhibit size-dependent optical properties, including blue-shifted photoluminescence spectra with decreasing size. This phenomenon is attributed to quantum effects and surface area-dependent exciton confinement .

Case Study 1: OLED Performance Enhancement

A study demonstrated that BP2T embedded in a microcavity structure significantly improved the light output compared to traditional OLED materials. The use of BP2T allowed for enhanced photoluminescence and reduced energy loss during operation.

Case Study 2: Gas Sensing Applications

Research showed that graphene functionalized with BP2T displayed a marked increase in sensitivity towards ammonia detection. This was attributed to the strong π–π interactions between the gas molecules and BP2T, leading to improved sensor response times .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,2'-Bithiophene | Basic structure with two thiophene units | Simpler structure; less functionalization |

| 4,4'-Dihexyl-2,2'-bithiophene | Alkylated at 4-position | Enhanced solubility; used in polymer synthesis |

| 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene | Bromo groups enhance reactivity | Useful for further functionalization |

| 5,5'-Bis(4-methoxyphenyl)-2,2'-bithiophene | Methoxy substituents improve solubility | Potentially different optical properties |

The uniqueness of BP2T lies in its specific biphenyl substitution pattern which enhances its optoelectronic properties compared to simpler derivatives while maintaining a robust bithiophene backbone advantageous for electronic applications .

属性

IUPAC Name |

2-(4-phenylphenyl)-5-[5-(4-phenylphenyl)thiophen-2-yl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22S2/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-31(33-29)32-22-20-30(34-32)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNXLFCTPWBYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(C=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442941 | |

| Record name | AGN-PC-0N85WR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175850-28-9 | |

| Record name | AGN-PC-0N85WR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the size of BP2T nanocrystals influence their optical properties?

A: Research indicates a size-dependent shift in the optical properties of BP2T nanocrystals. As the size of these nanocrystals decreases below 560 nm, a blue shift is observed in the 0-1 band peak energy compared to bulk BP2T crystals. This phenomenon is attributed to quantum confinement effects, which become more pronounced with decreasing crystal size. []

Q2: Can BP2T be used as an active material in optoelectronic devices?

A: Yes, BP2T shows promise as an active material for optoelectronic applications. Studies have demonstrated the fabrication of vertical microcavities utilizing BP2T submicron particles embedded within a poly(vinyl alcohol) matrix. These microcavities exhibit gain-narrowed emissions at the 0-3 emission band of BP2T under specific excitation densities, indicating their potential for light amplification applications. []

Q3: How does the molecular structure of BP2T and its analogues influence their performance in organic field-effect transistors (OFETs)?

A: Research comparing BP2T (PPTTPP) with structurally similar compounds like 2,5-di-4-biphenylthiophene (PPTPP) and 4,4´-di-2,2´-bithienylbiphenyl (TTPPTT) in OFETs reveals the impact of molecular structure on device performance. The specific conductivity and charge carrier mobility of these compounds are observed to decay over time, potentially due to factors like induced dipoles, structural changes, and interactions with the dielectric interface. This highlights the importance of understanding structure-property relationships for optimizing the performance of organic semiconductors. []

Q4: Can BP2T be used to enhance the sensing capabilities of graphene?

A: Yes, BP2T has been successfully employed to functionalize graphene for enhanced ammonia detection. This functionalization leverages the strong π–π stacking interactions between the aromatic structures of BP2T and graphene. The BP2T-functionalized graphene exhibits a three-fold increase in sensitivity towards ammonia compared to pristine graphene, demonstrating its potential in gas sensing applications. []

Q5: How does BP2T organize itself at the nanoscale, and how does this compare to similar molecules?

A: BP2T exhibits interesting self-assembly behaviors at the nanoscale. Studies reveal that when deposited on muscovite mica, both BP2T (PPTTPP) and its analogue, TTPPTT, form fiber-like nanostructures. Interestingly, the growth patterns of these molecules differ: BP2T's growth resembles that of p-phenylene oligomers, while TTPPTT aligns more closely with α-thiophene oligomers. These findings provide insights into the molecular-level interactions governing the self-assembly of organic semiconductors. []

Q6: What are the potential applications of BP2T nanofiber films in optoelectronics?

A: Research on BP2T nanofiber films investigates their surface morphology and explores their potential in optoelectronic devices. By calculating optical parameters, researchers aim to understand and optimize the performance of BP2T-based nanofiber optoelectronic devices. This work contributes to the development of novel materials and device architectures for applications in areas such as light-emitting diodes, solar cells, and sensors. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。